
(2S)-2-Amino-3-hydroxy(314C)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-Amino-3-hydroxy(314C)propanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to the second and third carbon atoms, respectively. This compound plays a significant role in various biochemical processes and is of interest in both academic research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Amino-3-hydroxy(314C)propanoic acid can be achieved through several methods. One common approach involves the use of starting materials such as glycine and formaldehyde. The reaction typically proceeds under basic conditions, where glycine reacts with formaldehyde to form the desired product. Another method involves the use of chiral catalysts to ensure the stereoselective formation of the (2S) enantiomer.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale fermentation processes. Microorganisms such as Escherichia coli are genetically engineered to overproduce the compound. The fermentation broth is then subjected to purification steps, including filtration, crystallization, and chromatography, to isolate the pure product.
化学反应分析
Types of Reactions: (2S)-2-Amino-3-hydroxy(314C)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a keto group, resulting in the formation of (2S)-2-Amino-3-oxopropanoic acid.
Reduction: The amino group can be reduced to form (2S)-2-Amino-3-hydroxypropane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used under controlled temperature conditions.
Major Products:
Oxidation: (2S)-2-Amino-3-oxopropanoic acid.
Reduction: (2S)-2-Amino-3-hydroxypropane.
Substitution: Halogenated derivatives such as (2S)-2-Amino-3-chloropropanoic acid.
科学研究应用
(2S)-2-Amino-3-hydroxy(314C)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and food additives.
作用机制
The mechanism of action of (2S)-2-Amino-3-hydroxy(314C)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes such as aminotransferases, which catalyze the transfer of amino groups. It can also modulate the activity of neurotransmitter receptors, influencing signal transduction pathways in the nervous system.
相似化合物的比较
(2S)-2-Amino-3-hydroxy(314C)propanoic acid can be compared with other similar compounds, such as:
(2S)-2-Amino-3-hydroxybutanoic acid: This compound has an additional carbon atom in the side chain, which affects its chemical properties and biological activity.
(2S)-2-Amino-3-hydroxy-2-methylpropanoic acid: The presence of a methyl group at the second carbon atom introduces steric hindrance, influencing its reactivity and interactions with enzymes.
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
(2S)-2-amino-3-hydroxy(314C)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i1+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCFGRXMJLQNBG-TZDVBLAASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[14CH2]([C@@H](C(=O)O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
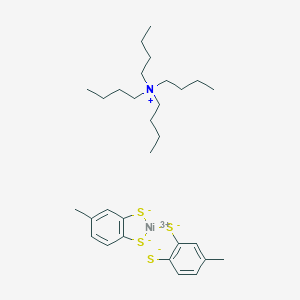



![3-Bromoimidazo[1,2-B]pyridazine](/img/structure/B100983.png)
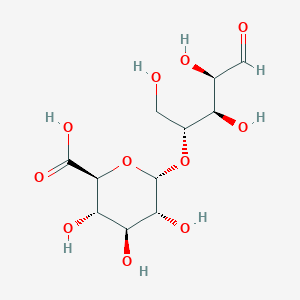
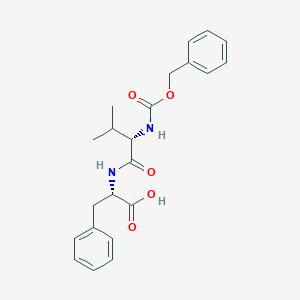
![2,4,7,9-Tetrachloro-3,8-dimethoxy-1,6-dimethyl-11H-dibenzo[b,E][1,4]dioxepin-11-one](/img/structure/B100987.png)



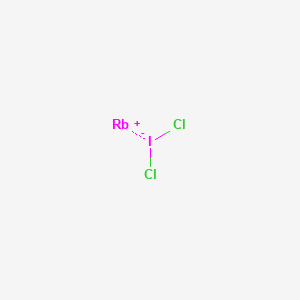
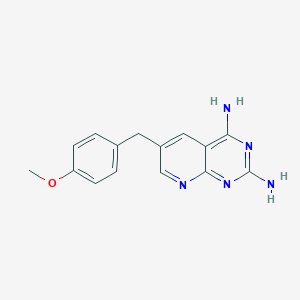
![2-Propylbenzo[d]thiazole](/img/structure/B101001.png)
